3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide
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Overview
Description
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two amino groups at positions 4 and 6 on the triazine ring, and a propanamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazine ring.
Substitution: The amino groups on the triazine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a building block for complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-energy density materials and as a component in solid propellants
Mechanism of Action
The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a propanamide group.
1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide): Contains benzohydrazide groups instead of amino groups.
Uniqueness: 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
4784-19-4 |
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Molecular Formula |
C6H10N6O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(4,6-diamino-1,3,5-triazin-2-yl)propanamide |
InChI |
InChI=1S/C6H10N6O/c7-3(13)1-2-4-10-5(8)12-6(9)11-4/h1-2H2,(H2,7,13)(H4,8,9,10,11,12) |
InChI Key |
LLCBBKUIURCSQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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